molecular formula C26H24N4O6S B2556196 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921096-15-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2556196
CAS No.: 921096-15-3
M. Wt: 520.56
InChI Key: MWMYCBHYWXBXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

A study focused on the synthesis and pharmacological evaluation of quinazoline derivatives, exploring their potential as diuretic and antihypertensive agents. These compounds, synthesized from substituted anthranilic acids, demonstrate the importance of quinazoline and its derivatives in medicinal chemistry, potentially offering a framework for developing new therapeutic agents (Rahman et al., 2014).

Anticancer Agents Based on PI3K Inhibition

Another research investigated 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors with anticancer activity. Through the synthesis of various derivatives and evaluation of their antiproliferative activities, this study contributes to the development of potential anticancer therapies, highlighting the role of sulfonyl benzamides in targeting cancer pathways (Shao et al., 2014).

Synthesis of Isoquinoline Derivatives

Research on the synthesis of isoquinoline derivatives, such as 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, indicates the versatility of these compounds in organic synthesis. These findings underscore the potential applications of isoquinoline derivatives in pharmaceuticals and highlight innovative synthesis methods (Saitoh et al., 2001).

Pharmacological Activity of Anthranilic Acid Derivatives

A study on anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase (sGC) provides insights into novel vasodilator drugs. By targeting the NO-insensitive heme-oxidized form of sGC, these compounds offer a new approach to treat cardiovascular diseases, demonstrating the potential of specific chemical structures in drug discovery (Schindler et al., 2006).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-22-12-9-19(15-23(22)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-20(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYCBHYWXBXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.